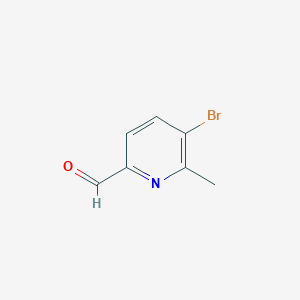

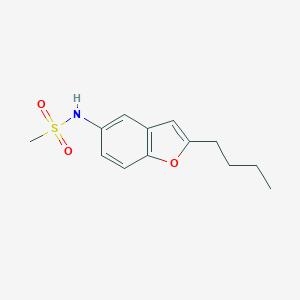

5-Bromo-6-methylpicolinaldehyde

描述

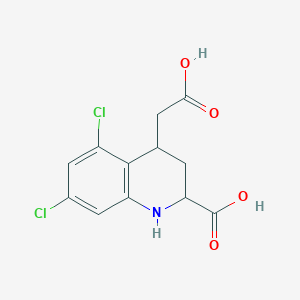

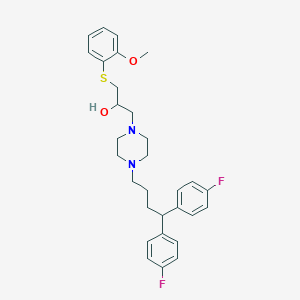

5-Bromo-6-methylpicolinaldehyde is a brominated aldehyde derivative of picolinic acid. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structure, and properties are extensively studied, which can provide insights into the characteristics of 5-Bromo-6-methylpicolinaldehyde.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds often involves condensation reactions, as seen in the formation of a derivative involving 5-bromo-1H-indole-3-carbaldehyde . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline demonstrates the use of bromination with N-bromosuccinimide . These methods suggest potential pathways for synthesizing 5-Bromo-6-methylpicolinaldehyde, likely involving the bromination of a methylpicolinaldehyde precursor.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using X-ray single crystal diffraction . Density Functional Theory (DFT) calculations are also a common tool to investigate the equilibrium geometry of these molecules . For 5-Bromo-6-methylpicolinaldehyde, similar analytical techniques would likely be employed to elucidate its structure.

Chemical Reactions Analysis

Brominated heterocyclic compounds are versatile in chemical reactions, serving as intermediates for further functionalization. For instance, brominated picolinate esters have been used in cross-coupling reactions , and brominated pyrrole derivatives have been shown to undergo nucleophilic substitution . These studies indicate that 5-Bromo-6-methylpicolinaldehyde could also participate in various organic transformations, potentially leading to pharmaceuticals or agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be deduced from spectroscopic, thermal, and computational analyses. The thermal stability of such compounds is often good, as seen with a related indole derivative . Electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results . The electrophilic and nucleophilic regions of these molecules can be visualized using molecular electrostatic potential maps . These techniques would be relevant for characterizing the physical and chemical properties of 5-Bromo-6-methylpicolinaldehyde.

科学研究应用

杂环化合物的合成

5-溴-6-甲基吡啶甲醛用于合成杂环化合物,如DL-2-哌啶甲醇和meso-顺-2,6-哌啶二甲醇,分别从2-吡啶和2,6-戊二酮开始。合成中间体的反应,包括6-甲基吡啶甲醛,已经被研究,以探索它们在有机合成和药物化学中的潜在应用(Kasuga & Taguchi, 1965)。

配位化学中的原位反应研究

该化合物在Cu(II)-叠氮-6-甲基吡啶甲醛体系中发挥作用,其中“原位”反应形成着色的Cu(I)-偶氮和Cu(I)-缩醛络合物。该体系展示了一种新的均相颜色发展模式,在配位化学和金属配体相互作用研究中具有重要意义(Valcárcel & Pino, 1973)。

异二元受体配体的开发

对包括5-溴-6-甲基吡啶甲醛衍生物在内的各种5-取代水杨醛进行溴化和氯化甲基化,已经实现,导致含哌嗪的异二元受体配体的合成。这些配体用作金属盐的受体,突显了该化合物在创建用于研究金属离子结合的复杂分子中的实用性(Wang et al., 2006)。

席夫碱的形成和晶体研究

5-溴-6-甲基吡啶甲醛已被用于获得席夫碱,这在各种化学过程中至关重要,并在材料科学和配位化学中具有潜在应用。这类化合物的晶体结构和分子内相互作用已经被表征,为其稳定性和反应性提供了见解(Cai, 2011)。

喹啉衍生物的Friedländer合成

该化合物参与了Friedländer合成,以得到双齿和三齿6-溴喹啉衍生物。这种方法对于开发新型螯合配体和探索它们的光物理性质具有重要意义,这对于设计发光材料和有机电子器件是有价值的(Hu, Zhang, & Thummel, 2003)。

药物中间体合成中的望远镜过程

使用望远镜过程合成了5-溴-6-甲基吡啶甲醛衍生物,减少了分离步骤并提高了药物发现中的产率。这一进展展示了该化合物在优化制药中间体的合成路线中的作用(Nishimura & Saitoh, 2016)。

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

属性

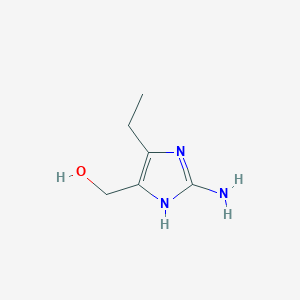

IUPAC Name |

5-bromo-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPXGQBIEVDVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568129 | |

| Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylpicolinaldehyde | |

CAS RN |

137778-18-8 | |

| Record name | 5-Bromo-6-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)